molecular formula C4H9ClO B167632 1-Chlorobutan-2-ol CAS No. 1873-25-2

1-Chlorobutan-2-ol

Cat. No.: B167632
CAS No.: 1873-25-2
M. Wt: 108.57 g/mol
InChI Key: VNBFUGOVQMFIRN-UHFFFAOYSA-N
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Description

1-Chlorobutan-2-ol is an organic compound with the molecular formula C4H9ClO. It is a secondary alcohol where one of the hydrogen atoms in butan-2-ol is substituted by a chlorine atom. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorobutan-2-ol can be synthesized through the chlorination of butan-2-ol. The reaction typically involves the use of hydrochloric acid (HCl) as the chlorinating agent. The process can be carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient chlorinating agents and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorobutan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form butan-2-ol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form butane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Butan-2-ol.

    Oxidation: Butanone or butanal.

    Reduction: Butane derivatives.

Scientific Research Applications

1-Chlorobutan-2-ol is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: In studies involving the modification of biological molecules and the investigation of metabolic pathways.

    Medicine: As a potential precursor for pharmaceutical compounds and in the development of new therapeutic agents.

    Industry: In the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chlorobutan-2-ol involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This property makes it a valuable intermediate in organic synthesis. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and applications.

Comparison with Similar Compounds

    1-Chlorobutane: A primary alkyl halide with similar reactivity but lacks the hydroxyl group.

    2-Chlorobutan-1-ol: Another chlorinated butanol isomer with different substitution patterns.

    Chlorobutanol: A trichlorinated derivative with distinct properties and uses.

Uniqueness: 1-Chlorobutan-2-ol is unique due to its combination of a hydroxyl group and a chlorine atom on adjacent carbon atoms, which imparts specific reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-chlorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBFUGOVQMFIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338216, DTXSID30870915
Record name 2-Butanol, 1-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chlorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-25-2
Record name 2-Butanol, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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